2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
Description
2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a chloro-substituted ethanone derivative featuring a pyrrolidine core modified with a cyclopropylmethylamino group.
Properties
IUPAC Name |
2-chloro-1-[3-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O/c1-13(10-2-3-10)7-9-4-5-14(8-9)11(15)6-12/h9-10H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQGISLFDBTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(C1)C(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146413 | |
| Record name | Ethanone, 2-chloro-1-[3-[(cyclopropylmethylamino)methyl]-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353947-36-0 | |
| Record name | Ethanone, 2-chloro-1-[3-[(cyclopropylmethylamino)methyl]-1-pyrrolidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353947-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-chloro-1-[3-[(cyclopropylmethylamino)methyl]-1-pyrrolidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of pyrrolidine with a cyclopropyl-methyl-amino group, followed by the introduction of the chloroethanone moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethanone moiety to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related derivatives. Below is a detailed analysis:
Structural Analogues
2-Chloro-1-[(R)-3-(cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanone (CAS: 1354010-70-0) Key Differences: Replaces the pyrrolidine ring with a piperidine ring, increasing ring size from five- to six-membered. Physical Properties:
- Molecular Formula: C₁₁H₁₉ClN₂O
- Molar Mass: 230.73 g/mol
- Density: 1.17±0.1 g/cm³
- Boiling Point: 357.0±37.0 °C
- pKa: 8.17±0.20 (weak base, influencing solubility and absorption) .
2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone Key Differences: Features an indole moiety instead of a pyrrolidine/piperidine system. Synthesis: Low yield (11%) due to steric hindrance or reactivity challenges during chloroacetylation .
Data Table: Comparative Physical and Chemical Properties
Functional and Pharmacokinetic Implications
- Ring Size :
- Chlorine atoms enhance electrophilicity, which may affect reactivity in synthetic pathways or interactions with nucleophilic residues in biological targets .
- Synthetic Efficiency :
- Piperidine-based derivatives (e.g., CAS: 1354010-70-0) are well-characterized, whereas pyrrolidine analogs like the target compound may require optimization of reaction conditions (e.g., catalysts, solvents) to improve yields .
Biological Activity
2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone, with the molecular formula C11H19ClN2O, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a chloro group attached to an ethanone moiety and a pyrrolidine ring substituted with a cyclopropyl-methyl-amino group, which contributes to its diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H19ClN2O |
| Molecular Weight | 230.73 g/mol |
| Boiling Point | Predicted: 341.3 ± 37.0 °C |
| Density | 1.20 ± 0.1 g/cm³ |
| pKa | 8.17 ± 0.20 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. Its structural features allow it to modulate the activity of these targets, potentially leading to antiviral and neuropharmacological effects.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral properties, particularly in inhibiting viral replication mechanisms. Its structural characteristics facilitate effective interactions with viral proteins, making it a candidate for further pharmacological development aimed at treating viral infections.
Antimicrobial Activity
In addition to its antiviral potential, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have demonstrated that derivatives of pyrrolidine compounds often possess antibacterial and antifungal properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria .
Comparative Antimicrobial Activity
| Compound Name | MIC (mg/mL) | Activity Type |
|---|---|---|
| This compound | 0.0039 - 0.025 | Antibacterial |
| Sodium pyrrolidide | Varies | Antibacterial |
| Other Pyrrolidine Derivatives | Varies | Antifungal |
Neuropharmacological Potential
The presence of the pyrrolidine ring in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been associated with central nervous system activity, indicating that further investigation into the neuropharmacological effects of this compound could yield valuable insights into its therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
- Antiviral Study : A study focused on the compound's ability to inhibit viral replication demonstrated promising results, suggesting further exploration could lead to effective antiviral therapies.
- Antimicrobial Evaluation : In vitro tests have shown that derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with complete inhibition observed within hours at low concentrations .
- Neuropharmacological Research : Investigations into the effects of pyrrolidine derivatives on neurotransmitter systems have indicated potential for developing treatments for neurological disorders.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-Chloro-1-{3-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone?
Methodological Answer:
The synthesis involves alkylation of a pyrrolidine-based amine with a chloroethanone derivative. A biphasic liquid–solid system (dry acetone, K₂CO₃, catalytic KI) at 60°C is effective for coupling cyclopropyl-methyl-amine-modified pyrrolidine with 2-chloroethanone intermediates . Reaction progress should be monitored via HPLC to optimize yield (44–78%) and purity. Post-synthesis, purification via column chromatography and characterization by ¹H/¹³C NMR, LC/MS, and elemental analysis are critical to confirm structural integrity .
Advanced: How can crystallographic data resolve ambiguities in the structural determination of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is essential for resolving complex stereochemistry. For example, similar ethanone derivatives (e.g., 2-chloro-1-(3,3-dimethyl-2,6-diphenyl-piperidin-1-yl)ethanone) required iterative refinement to address disorder in the pyrrolidine and cyclopropyl groups . High-resolution data (>1.0 Å) and twin refinement may be necessary to resolve overlapping electron density in the methyl-amino-pyrrolidine moiety .
Basic: What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., cyclopropyl CH₂, pyrrolidine N-CH₂-Cl).
- LC/MS : Confirm molecular weight (M+H⁺/M+Na⁺ peaks) and detect impurities.
- Elemental Analysis : Validate C/H/N ratios (±0.4% tolerance) .
Advanced: 2D NMR (COSY, HSQC) can resolve signal overlap in the crowded pyrrolidine region .
Advanced: How to address contradictory data between computational modeling and experimental results (e.g., stability or reactivity)?
Methodological Answer:
Contradictions may arise from solvent effects or conformational flexibility. For example:
- DFT Calculations : Compare optimized geometries (e.g., Gaussian, ORCA) with SCXRD data to validate ground-state conformers .
- MD Simulations : Assess dynamic behavior (e.g., cyclopropyl ring puckering) in explicit solvent models.
- Experimental Validation : Re-run assays under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent degradation.
- Spill Management : Neutralize with sand/sorbent, then dispose as hazardous waste .
Advanced: How to design pharmacological assays to evaluate its bioactivity (e.g., anticonvulsant potential)?
Methodological Answer:
- Target Selection : Prioritize receptors (e.g., GABAₐ) based on structural analogs (e.g., N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives with anticonvulsant activity) .
- In Vitro Assays : Use patch-clamp electrophysiology or fluorescence-based calcium flux assays.
- Dose-Response : Test 0.1–100 µM ranges in neuronal cell lines (e.g., SH-SY5Y) with positive controls (e.g., diazepam) .
Advanced: What strategies mitigate challenges in synthesizing the cyclopropyl-methyl-amino-pyrrolidine moiety?
Methodological Answer:
- Amino Protection : Use Boc or Fmoc groups to prevent undesired alkylation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 3 h) and improve yield .
- Chiral Resolution : Employ chiral HPLC or enzymatic resolution if stereocenters are present .
Basic: How to troubleshoot poor yields in the final alkylation step?
Methodological Answer:
- Reagent Quality : Ensure anhydrous conditions and fresh 2-chloroethanone derivatives.
- Catalyst Optimization : Increase KI concentration (1–5 mol%) to enhance nucleophilicity .
- Temperature Gradient : Test 50–70°C to balance reaction rate and decomposition .
Advanced: Can computational models predict metabolic stability or toxicity?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, BBB penetration, and hERG inhibition.
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., cyclopropane ring oxidation via CYP3A4) .
- Toxicity Screening : Run Ames test (in silico) for mutagenicity and HepG2 cell viability assays .
Basic: What are the compound’s key physicochemical properties (e.g., solubility, stability)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
